(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in peptide synthesis . The Boc group protects the amino group during synthesis, allowing for transformations of other functional groups . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), facilitating its cleavage .
Biochemical Pathways
The Boc group’s presence and removal can influence these pathways, particularly in the context of peptide synthesis .
Pharmacokinetics
For instance, the Boc group can enhance the compound’s stability and solubility, potentially influencing its bioavailability .
Result of Action
The addition and removal of the boc group can influence the structure and function of peptides, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-D-beta-homovaline. For instance, the removal of the Boc group is facilitated by acidic conditions . Therefore, the pH of the environment can influence the compound’s action. Additionally, temperature can affect the deprotection of the Boc group .
Biochemical Analysis
Biochemical Properties
The Boc-D-beta-homovaline plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . The Boc group in the compound protects the amino group during peptide synthesis, preventing it from reacting with other groups until the desired time . This allows for the controlled formation of peptide bonds, which is essential for the creation of specific peptide sequences .
Cellular Effects
The effects of (S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid on cells are primarily related to its role in peptide synthesis . By enabling the controlled formation of peptide bonds, this compound contributes to the production of proteins, which are vital for various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves the protection of the amino group during peptide synthesis . The Boc group in the compound acts as a shield, preventing the amino group from reacting until it is removed by an acid such as trifluoroacetic acid . This allows for the controlled formation of peptide bonds, enabling the synthesis of specific peptide sequences .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time during peptide synthesis . The compound remains stable until the Boc group is removed, allowing for the controlled formation of peptide bonds .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to peptide synthesis . The compound is used in the formation of peptide bonds, which are essential for the creation of proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be related to its role in peptide synthesis
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, where peptide synthesis occurs
Properties
IUPAC Name |
(3S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXMZCJCTUATDM-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179412-79-4 | |
Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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